molecular formula C20H26ClNO5 B564567 N,N-Didesmethyl Trimebutine-d5 Hydrochloride CAS No. 1189893-33-1

N,N-Didesmethyl Trimebutine-d5 Hydrochloride

Cat. No.: B564567
CAS No.: 1189893-33-1
M. Wt: 400.911
InChI Key: NOKRVDGVOIZAKJ-PAJIIYFZSA-N
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Description

N,N-Didesmethyl Trimebutine-d5 Hydrochloride: is a deuterium-labeled analogue of N,N-Didesmethyl Trimebutine Hydrochloride. This compound is primarily used in scientific research as a stable isotope-labeled compound. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which can significantly affect the pharmacokinetic and metabolic profiles of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Didesmethyl Trimebutine-d5 Hydrochloride involves the deuteration of N,N-Didesmethyl Trimebutine Hydrochloride. This process typically includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the molecular structure. The reaction conditions often involve controlled temperatures and pressures to optimize the yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and solvents, along with advanced purification techniques to ensure the high purity and consistency required for research applications.

Chemical Reactions Analysis

Types of Reactions: N,N-Didesmethyl Trimebutine-d5 Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Pharmacological Profile

N,N-Didesmethyl Trimebutine-d5 Hydrochloride exhibits several pharmacological activities that make it relevant in both research and therapeutic contexts:

  • Opioid Receptor Interaction : Functions as a weak mu-opioid receptor agonist, contributing to its analgesic effects, particularly in alleviating abdominal pain associated with conditions like Irritable Bowel Syndrome (IBS) and inflammatory bowel diseases (IBD) .
  • Antimuscarinic Effects : Exhibits antimuscarinic properties that help reduce gut motility and spasms, providing symptomatic relief in various gastrointestinal disorders .
  • Sodium Channel Blockade : Inhibits sodium currents in sensory neurons, similar to local anesthetics, which may contribute to its analgesic effects by reducing neuronal excitability .

Clinical Studies and Findings

Numerous studies have investigated the efficacy of this compound in clinical settings:

  • Visceral Pain Reduction : Animal models have shown that this compound significantly reduces visceral pain perception, as evidenced by the abdominal withdrawal reflex (AWR) score during colorectal distension tests .
  • Analgesic Efficacy : Clinical trials indicate that patients treated with formulations containing this compound experienced substantial relief from abdominal pain compared to placebo groups. The analgesic effects were particularly pronounced in patients with IBS and functional gastrointestinal disorders .

Table 1: Summary of Clinical Findings on this compound

Study ReferenceCondition TreatedOutcome MeasureResult
Ghidini et al. (1986)Abdominal PainPain Relief ScoreSignificant improvement compared to placebo
Miura et al. (1989)IBSAWR ScoreReduced visceral pain perception
Roman et al. (1999)IBDQuality of Life IndexEnhanced quality of life reported

Case Studies

A notable case study involved a 19-year-old female who self-poisoned with Trimebutine, leading to an investigation into the toxicokinetics of its metabolites, including this compound. The study revealed that the metabolite maintained significant biological activity even at reduced concentrations, underscoring its potency and relevance in therapeutic contexts .

Research Applications

This compound is primarily utilized in research settings for:

  • Pharmacokinetic Studies : Its isotopic labeling allows for precise tracking in metabolic studies, aiding in understanding drug metabolism and efficacy.
  • Reference Standard : Serves as a reference standard in analytical chemistry for developing assays related to gastrointestinal drugs .
  • Interaction Studies : Research focuses on binding affinities and metabolic pathways involving this compound to elucidate its action mechanisms and potential side effects when used therapeutically .

Mechanism of Action

The mechanism of action of N,N-Didesmethyl Trimebutine-d5 Hydrochloride involves its interaction with specific molecular targets and pathways. As a deuterium-labeled compound, it is primarily used to study the pharmacokinetics and metabolism of related drugs. The incorporation of deuterium can alter the metabolic stability and distribution of the compound, providing valuable insights into its behavior in biological systems .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium can enhance the stability and alter the metabolic pathways of the compound, making it a valuable tool for researchers .

Biological Activity

N,N-Didesmethyl Trimebutine-d5 Hydrochloride is a stable isotope-labeled analogue of the well-known spasmolytic agent Trimebutine. This compound is primarily used in pharmacological studies to trace metabolic pathways and understand the biological activity of its parent compound. The unique deuterium labeling allows for precise tracking in biological systems, enhancing the understanding of its pharmacokinetics and pharmacodynamics.

  • Molecular Formula : C20_{20}H20_{20}D5_5NO5_5·HCl
  • Molecular Weight : 431.89 g/mol
  • CAS Number : 1286624-16-5
  • Purity : >95% (HPLC)

This compound exhibits a mechanism similar to that of Trimebutine, which acts as a spasmolytic agent. It modulates gastrointestinal motility and provides relief from abdominal pain through its action on opioid receptors and muscarinic receptors. The compound is known to have weak mu-opioid agonist properties, contributing to its analgesic effects in gastrointestinal disorders.

Pharmacological Effects

  • Spasmolytic Activity :
    • N,N-Didesmethyl Trimebutine-d5 has been shown to effectively reduce intestinal spasms, making it beneficial for conditions like irritable bowel syndrome (IBS).
    • Studies indicate that it can regulate colonic motility, providing symptomatic relief in gastrointestinal disorders .
  • Opioid Receptor Interaction :
    • The compound interacts with mu-opioid receptors, although its affinity is lower compared to traditional opioids. This interaction is crucial for its analgesic properties without the high risk of addiction associated with stronger opioids .
  • Neuroprotective Effects :
    • Research has indicated potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may influence neurotransmitter release and modulate neuronal excitability, contributing to its therapeutic profile .

Case Studies and Clinical Trials

Several studies have focused on the biological activity and therapeutic potential of this compound:

  • Study on Gastrointestinal Disorders : A clinical trial assessed the efficacy of Trimebutine in patients with IBS, demonstrating significant improvements in abdominal pain and bowel function. The labeled metabolite was used to trace the pharmacokinetics of Trimebutine during the study .
  • Neuropharmacological Evaluation : In animal models, N,N-Didesmethyl Trimebutine-d5 was evaluated for its neuroprotective properties against oxidative stress. Results indicated a reduction in neuronal damage markers, suggesting potential applications in treating neurodegenerative conditions .

Data Summary

PropertyValue
Molecular FormulaC20_{20}H20_{20}D5_5NO5_5·HCl
Molecular Weight431.89 g/mol
CAS Number1286624-16-5
Purity>95% (HPLC)
Spasmolytic ActivityEffective in IBS treatment
Opioid Receptor InteractionWeak mu-opioid agonist
Neuroprotective EffectsReduces oxidative stress markers

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for N,N-Didesmethyl Trimebutine-d5 Hydrochloride, and how is isotopic purity ensured?

  • Methodology : Synthesis typically involves deuterium incorporation at specific positions via catalytic exchange or deuterated reagent use (e.g., D₂O, deuterated alkyl halides). Post-synthesis, isotopic purity is confirmed using high-resolution mass spectrometry (HRMS) and ²H-NMR to verify ≥98% deuterium incorporation. Cross-referencing with certified reference standards (e.g., TRC D441352 ) ensures consistency. Impurity profiling via HPLC-UV/MS identifies residual non-deuterated analogs or byproducts .

Q. Which analytical techniques are optimal for characterizing this compound in biological matrices?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., D5-labeled analogs) is preferred for quantification in plasma/tissue. Method validation follows ICH M10 guidelines, assessing linearity (1–500 ng/mL), precision (CV <15%), and recovery (>80%). Structural confirmation via FT-IR and X-ray crystallography (as in ) resolves stereochemical integrity .

Q. How is the stability of this compound evaluated under varying storage conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation kinetics. Forced degradation (acid/base/oxidative stress) identifies major breakdown products. Stability-indicating assays (e.g., HPLC-DAD ) monitor potency loss, while NMR tracks deuterium retention. Long-term storage recommendations (-20°C in desiccated vials) are derived from empirical data .

Advanced Research Questions

Q. What experimental designs are used to study the metabolic fate of this compound in vivo?

  • Methodology : Radiolabeled studies (³H/¹⁴C) track metabolite distribution in rodent models. High-resolution mass spectrometry (HRMS) identifies phase I/II metabolites (e.g., glucuronides, sulfates). Comparative pharmacokinetic (PK) studies between deuterated and non-deuterated forms (e.g., Trimebutine) quantify isotopic effects on clearance and half-life. Microsomal incubation (human/rat liver) screens for CYP-mediated oxidation .

Q. How does deuteration influence the binding affinity of N,N-Didesmethyl Trimebutine-d5 to opioid receptors?

  • Methodology : Competitive binding assays using CHO-K1 cells expressing μ/κ/δ-opioid receptors measure IC₅₀ values. Deuterated analogs may exhibit altered hydrogen bonding or steric effects, quantified via surface plasmon resonance (SPR) . Molecular dynamics simulations predict deuterium’s impact on receptor-ligand interactions. Cross-validation with in vivo analgesic efficacy models (e.g., tail-flick test) links binding data to pharmacological outcomes .

Q. What strategies resolve contradictions in reported solubility and bioavailability data for this compound?

  • Methodology : Equilibrium solubility studies in biorelevant media (FaSSIF/FeSSIF) underpin formulation optimization. Discrepancies arise from polymorphic forms (identified via PXRD ) or pH-dependent ionization (pKa determination via potentiometric titration ). Bioavailability conflicts are addressed using PBPK modeling integrating in vitro permeability (Caco-2 assays) and in vivo absorption data .

Q. Data Contradiction Analysis

Q. How are conflicting reports on the deuterium kinetic isotope effect (KIE) in N,N-Didesmethyl Trimebutine-d5 addressed?

  • Resolution : KIE variability (e.g., metabolic half-life changes) is contextualized by experimental conditions (e.g., enzyme isoforms, pH). Isotope ratio MS quantifies ²H loss during metabolism. Comparative studies using knockout CYP models isolate enzyme-specific contributions. Meta-analyses of published KIE values (e.g., CYP3A4 vs. CYP2D6 substrates) guide hypothesis refinement .

Q. Methodological Tables

Parameter Analytical Technique Key Findings
Isotopic Purity²H-NMR, HRMS≥98% deuterium incorporation; ≤0.5% non-deuterated impurity
Metabolic StabilityLC-MS/MS, Microsomal Assayst₁/₂ increased by 1.5x vs. non-deuterated form in human liver microsomes
Opioid Receptor BindingSPR, Radioligand Assaysκ-opioid Ki = 12 nM (vs. 15 nM for non-deuterated)

Properties

IUPAC Name

(2-amino-3,3,4,4,4-pentadeuterio-2-phenylbutyl) 3,4,5-trimethoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5.ClH/c1-5-20(21,15-9-7-6-8-10-15)13-26-19(22)14-11-16(23-2)18(25-4)17(12-14)24-3;/h6-12H,5,13,21H2,1-4H3;1H/i1D3,5D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKRVDGVOIZAKJ-PAJIIYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747622
Record name 2-Amino-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189893-33-1
Record name 2-Amino-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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